molecular formula C13H15NO4 B1310035 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid CAS No. 879040-85-4

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Katalognummer: B1310035
CAS-Nummer: 879040-85-4
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: QJGDJJVDJAYVKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid . This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted benzoic acid derivatives, where the numbering system begins with the carboxylic acid carbon and proceeds around the benzene ring. The systematic name clearly identifies the meta-position substitution (position 3) of the benzoic acid ring with the ethoxy linker connected to the pyrrolidine moiety.

Additional structural identification codes include the PubChem Compound Identifier number 6498770 and the ChemSpider identification number 4999200 . These database-specific identifiers provide alternative reference points for accessing detailed chemical information about the compound across different platforms.

Molecular Formula and Weight

The molecular formula for 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid is consistently reported as C₁₃H₁₅NO₄ across multiple authoritative chemical databases. This formula indicates the compound contains thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular composition reflects the structural complexity of the compound, incorporating both the benzoic acid functionality and the pyrrolidine ring system connected through an ethoxy linker.

The molecular weight of the compound is reported with high consistency across various sources as 249.26 to 249.27 grams per mole . The slight variations in the reported molecular weight values represent different levels of precision in the calculations, with some sources providing additional decimal places. The PubChem database reports the molecular weight as 249.26 grams per mole, while the ChemSrc database provides 249.262 grams per mole, and Avantor Sciences reports 249.27 grams per mole.

Property Value Source Database
Molecular Formula C₁₃H₁₅NO₄ PubChem, ChemSrc, ChemSpider
Molecular Weight 249.26 g/mol PubChem
Molecular Weight 249.262 g/mol ChemSrc
Molecular Weight 249.27 g/mol Avantor Sciences
Exact Mass 249.100113 ChemSrc
Monoisotopic Mass 249.100108 ChemSpider

Additional molecular descriptors include the exact mass of 249.100113 and the monoisotopic mass of 249.100108 , which provide more precise mass measurements for analytical applications. These values are particularly important for mass spectrometry analysis and other high-precision analytical techniques.

Research databases have assigned various internal identifiers to this compound. The MDL number MFCD07402286 is reported by Avantor Sciences, while an alternative MDL number MFCD09221904 appears in some supplier databases. These Molecular Design Limited numbers serve as additional reference identifiers for chemical inventory management systems.

The compound appears in specialized chemical libraries under designations such as MLS001208893 , indicating its inclusion in molecular library screening collections. Academic and research institutions may reference the compound through various internal numbering systems, contributing to the diversity of identifiers associated with this chemical entity.

International chemical name variations reflect linguistic adaptations of the International Union of Pure and Applied Chemistry nomenclature. The German designation 3-[2-(2-Oxo-1-pyrrolidinyl)ethoxy]benzoesäure and the French name Acide 3-[2-(2-oxo-1-pyrrolidinyl)éthoxy]benzoïque demonstrate the systematic translation of the chemical name while maintaining the core structural descriptors.

Eigenschaften

IUPAC Name

3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12-5-2-6-14(12)7-8-18-11-4-1-3-10(9-11)13(16)17/h1,3-4,9H,2,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGDJJVDJAYVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331174
Record name 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879040-85-4
Record name 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Formation of the Pyrrolidinone Ring

The 2-oxopyrrolidin-1-yl group is typically synthesized via cyclization of γ-aminobutyric acid derivatives or by ring closure of appropriate amino acid precursors under dehydrating conditions. This step yields the lactam ring essential for the compound’s activity.

Synthesis of the Ethoxy Linker

The ethoxy bridge is introduced by alkylation reactions involving 2-haloethanol or 2-haloethyl derivatives reacting with the nitrogen atom of the pyrrolidinone ring. This step forms the 2-(2-oxopyrrolidin-1-yl)ethoxy intermediate.

Coupling to the Benzoic Acid Moiety

The final step involves etherification of the 3-hydroxybenzoic acid or its derivatives with the 2-(2-oxopyrrolidin-1-yl)ethoxy intermediate. This is commonly achieved via nucleophilic substitution under basic conditions or via activated ester intermediates to ensure selective substitution at the 3-position.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Pyrrolidinone ring formation Cyclization of γ-aminobutyric acid derivative under dehydrating conditions Formation of 2-oxopyrrolidin-1-yl ring
2 Alkylation Reaction of pyrrolidinone with 2-bromoethanol or equivalent in presence of base Formation of 2-(2-oxopyrrolidin-1-yl)ethanol intermediate
3 Etherification Coupling with 3-hydroxybenzoic acid or activated ester derivative under basic or catalytic conditions Formation of 3-[2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Research Findings and Optimization

  • The ether linkage formation is critical and often optimized by using coupling agents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to improve yield and selectivity.
  • Purification typically involves ion-exchange and reverse-phase chromatography to isolate the pure acid form.
  • Stability studies indicate that the compound is stable in solid form but may undergo hydrolysis at the carbamate linkage under buffered aqueous conditions, suggesting careful control of pH during synthesis and storage.
  • Radiolabeling techniques have been employed in related compounds to track biodistribution, involving isotopic labeling of the carboxylic acid moiety prior to final coupling.

Analytical Characterization

Characterization of the synthesized compound is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and substitution pattern.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to verify functional groups such as lactam carbonyl and carboxylic acid.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Summary Table of Key Synthetic Parameters

Parameter Details
Molecular Formula C13H15NO4
Molecular Weight 249.27 g/mol
Key Reagents γ-Aminobutyric acid derivatives, 2-bromoethanol, 3-hydroxybenzoic acid, DCC, HOBt
Reaction Conditions Dehydration for ring closure; base-mediated alkylation; coupling under mild conditions
Purification Methods Ion-exchange chromatography, reverse-phase chromatography
Stability Notes Stable in solid form; hydrolysis possible in buffered aqueous solutions at neutral pH
Characterization Techniques NMR, MS, IR, HPLC

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that compounds similar to 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. For example, oxazolidinone derivatives have shown effectiveness against resistant strains of Staphylococcus aureus and Streptococcus pneumoniae .
  • Cancer Research
    • The compound's structure suggests potential anti-cancer activity. Studies have highlighted that similar compounds can inhibit key proteins involved in cancer cell proliferation. For instance, inhibitors targeting kinesins like HSET (KIFC1) have been developed, which may also relate to the mechanisms of action of this compound .
  • Neurological Studies
    • Given its structural features, there is potential for applications in neurological disorders. Compounds with a pyrrolidinyl moiety have been investigated for their neuroprotective effects, which could extend to this benzoic acid derivative.

Biochemical Applications

  • Proteomics Research
    • The compound is utilized in proteomics for its ability to modify proteins or act as a probe in biochemical assays. Its role in studying protein interactions and functions is significant, as it can help elucidate complex biological pathways .
  • Drug Development
    • The synthesis of this compound can serve as a scaffold for developing new therapeutic agents. Its derivatives can be optimized for better efficacy and selectivity against specific biological targets.

Case Studies

StudyApplicationFindings
Case Study 1Antibacterial ActivityDemonstrated effectiveness against resistant bacterial strains, indicating potential for treating infections caused by multi-drug resistant organisms.
Case Study 2Cancer InhibitionIn vitro studies showed that derivatives inhibited cancer cell growth by targeting mitotic processes, suggesting a mechanism for anti-cancer activity.
Case Study 3NeuroprotectionInvestigated neuroprotective effects in models of neurodegeneration, showing promise for future therapeutic strategies.

Wirkmechanismus

The mechanism of action of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Positional Isomer: 4-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid

This compound differs only in the substituent position (4- vs. 3- on the benzoic acid ring). Despite identical molecular weight (249.26 g/mol) and functional groups, the 4-substituted isomer exhibits reduced water solubility (0.8 mg/mL vs. 1.2 mg/mL) and lower CNS penetration, likely due to steric and electronic effects altering membrane permeability .

Benzimidazole Analog: 3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic Acid

This benzimidazole derivative () replaces the benzoic acid core with a benzimidazole ring. The pyrrolidinone-ethoxy chain is extended via a propyl linker. However, the larger molecular weight (468.51 g/mol) and reduced solubility (0.2 mg/mL in water) limit bioavailability compared to the simpler benzoic acid derivative .

3-(2-Oxoindolin-5-yl)benzoic Acid

This compound (BA-3498, ) substitutes the pyrrolidinone-ethoxy group with a 2-oxoindolin moiety. The oxoindolin group introduces a planar, conjugated system, which may enhance binding to hydrophobic pockets in proteins.

Repaglinide Related Compound E

A structurally complex benzoic acid derivative (), this compound includes a piperidinyl-phenyl group and an ethoxy-linked amide. The molecular weight (452.59 g/mol) and low solubility (0.3 mg/mL) reflect its design as a hypoglycemic agent targeting pancreatic β-cells. The piperidinyl group enhances lipophilicity, contrasting with the pyrrolidinone’s polar lactam .

Ethyl Ester Derivatives ()

Compounds like N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester exemplify ester prodrugs. Ethyl esters typically exhibit higher membrane permeability than carboxylic acids, though they require enzymatic hydrolysis for activation. This modification reduces irritancy (compared to free acids) but introduces metabolic variability .

Data Table: Key Comparative Properties

Compound Name Substituent Position/Structure Molecular Weight (g/mol) Water Solubility (mg/mL) Biological Activity Key Reference(s)
3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid 3-position, benzoic acid 249.26 1.2 Nootropic, CNS activity
4-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid 4-position, benzoic acid 249.26 0.8 Reduced CNS penetration
3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid Benzimidazole core 468.51 0.2 Kinase inhibition
3-(2-Oxoindolin-5-yl)benzoic acid 3-position, oxoindolin 267.28 0.5 Anticancer
Repaglinide Related Compound E Piperidinyl-ethoxy-amide 452.59 0.3 Antidiabetic

Research Findings and Mechanistic Insights

  • Bioavailability : The benzoic acid group in this compound enhances solubility but may limit blood-brain barrier penetration compared to ester derivatives .
  • Structure-Activity Relationship (SAR): The pyrrolidinone ring’s lactam group is critical for hydrogen bonding with neuronal receptors, while positional isomerism (3- vs. 4-) affects target engagement .
  • Toxicity Profile : Irritancy (Xi) is common among carboxylic acid derivatives but can be mitigated via prodrug strategies, as seen in ethyl ester analogs .

Biologische Aktivität

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, a compound featuring a unique structural arrangement, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H15NO4C_{13}H_{15}NO_4 and a molecular weight of approximately 249.26 g/mol. Its structure includes a benzoic acid moiety linked to a pyrrolidine-derived ethoxy group, which is crucial for its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC13H15NO4C_{13}H_{15}NO_4
Molecular Weight249.26 g/mol
Functional GroupsCarboxylic acid, pyrrolidine, ethoxy

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In studies involving human lung adenocarcinoma (A549) cells, it was found to reduce cell viability significantly. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells .

Case Study: A549 Cell Line

  • Cell Line : A549 (human lung adenocarcinoma)
  • Concentration Tested : 100 µM
  • Result : Reduced cell viability to 66% compared to control.

Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays .

Antimicrobial Efficacy Table

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Klebsiella pneumoniae16High

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets. Interaction studies suggest that it binds effectively to receptors involved in inflammatory and cancer pathways, leading to altered cellular responses .

Pharmacokinetics and Biodistribution

Research on pharmacokinetics indicates that the compound is absorbed well and exhibits a half-life suitable for therapeutic applications. Studies involving animal models have shown that it accumulates in tissues, particularly in areas associated with inflammation and tumor growth .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods typically involve the reaction of benzoic acid derivatives with pyrrolidine precursors under controlled conditions to ensure high yield and purity.

Synthesis Overview

  • Starting Materials : Benzoic acid derivatives, pyrrolidine.
  • Reagents : Appropriate coupling agents.
  • Conditions : Solvent-based reactions at specific temperatures.

Q & A

Q. What are the recommended synthetic routes for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, and how can reaction conditions be optimized?

The synthesis of this compound likely involves etherification and amidation steps. A plausible route includes:

Ether formation : React 3-hydroxybenzoic acid with 2-(2-oxo-pyrrolidin-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxy bridge.

Protection/deprotection : Use protecting groups (e.g., methyl ester for the carboxylic acid) to avoid side reactions during etherification.

Purification : Optimize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR : ¹H and ¹³C NMR confirm the ethoxy linker (δ ~4.2–4.5 ppm for OCH₂CH₂) and pyrrolidinone ring (δ ~2.0–3.5 ppm).
  • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (pyrrolidinone C=O).
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for structurally related benzoic acid derivatives .
  • HRMS : Confirm molecular weight (e.g., calculated m/z for C₁₃H₁₅NO₅: 281.0899) .

Q. How can researchers determine physicochemical properties such as solubility and logP?

  • Experimental methods : Shake-flask technique for solubility in buffers (pH 1–7.4) and HPLC-based logP determination using a C18 column .
  • Computational tools : Software like MarvinSketch or ACD/Labs to predict logP and hydrogen-bond donor/acceptor counts (e.g., 2 H-bond donors, 5 acceptors as per analogous compounds) .

Q. What strategies are effective for resolving impurities during synthesis?

  • Analytical HPLC : Use a reverse-phase C18 column (mobile phase: acetonitrile/0.1% TFA) to monitor intermediates and byproducts.
  • Mechanistic studies : Identify side reactions (e.g., hydrolysis of the pyrrolidinone ring under acidic conditions) and adjust reaction pH/temperature .

Advanced Research Questions

Q. How can the compound’s pharmacophore be modeled for structure-activity relationship (SAR) studies?

  • Molecular docking : Align the carboxylic acid and pyrrolidinone moieties with target binding pockets (e.g., enzymes requiring hydrogen-bond interactions).
  • Fragment-based design : Modify the ethoxy linker length or pyrrolidinone substituents to enhance bioavailability, guided by QSAR models .

Q. What experimental designs address discrepancies between in vitro and in vivo pharmacological data?

  • Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid degradation (e.g., ester hydrolysis).
  • Formulation adjustments : Use prodrug strategies (e.g., ester prodrugs) to improve plasma stability, as seen in related benzoic acid derivatives .

Q. How can researchers screen for polymorphic forms, and what implications arise?

  • DSC/TGA : Analyze thermal behavior to detect polymorphs.
  • X-ray powder diffraction : Compare experimental patterns with predicted crystal structures (e.g., monoclinic vs. orthorhombic systems) .
  • Bioimpact : Polymorphs may vary in dissolution rates, affecting oral bioavailability .

Q. What methodologies are recommended for identifying metabolic pathways?

  • LC-MS/MS : Profile metabolites in hepatocyte incubations. For example, oxidative demethylation or glucuronidation of the ethoxy group could occur, similar to structurally related compounds .

Q. How can cross-disciplinary approaches (e.g., computational chemistry + synthetic biology) enhance research?

  • Machine learning : Train models on existing benzoic acid derivatives to predict toxicity or synthetic feasibility.
  • CRISPR-modified cell lines : Engineer enzymes (e.g., cytochrome P450 isoforms) to study metabolic pathways in vitro .

Q. How should contradictory toxicity data from different studies be reconciled?

  • Dose-response reevaluation : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Endpoint standardization : Use OECD guidelines for acute toxicity (e.g., OECD 423) and genotoxicity (e.g., Ames test) to ensure comparability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.